molecular formula C19H15ClN2O2S B2997694 3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide CAS No. 439120-52-2

3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide

Cat. No.: B2997694
CAS No.: 439120-52-2
M. Wt: 370.85
InChI Key: ATHPDRUXORZKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide is a synthetic small molecule compound belonging to the class of thiophene carboxamide derivatives, which are recognized for their potential in anticancer research . While specific data on this exact compound is limited, research on closely related structural analogues provides strong evidence of its probable research value. These similar compounds have demonstrated significant anti-proliferative activity against a range of cancer cell lines, including hepatocellular carcinoma (Hep3B), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) . The core thiophene scaffold is known for its high aromaticity, which is critical for interactions with biological targets . One of the primary proposed mechanisms of action for this compound class is the inhibition of tubulin polymerization . Compounds with this activity bind to the colchicine site on tubulin, disrupting microtubule formation and ultimately leading to cell cycle arrest and apoptosis in neoplastic cells . Furthermore, thiophene-2-carboxamide derivatives have shown potential to overcome cancer chemoresistance via dual mechanisms: inhibiting angiogenesis (the formation of new blood vessels that tumors need to grow) and blocking the activity of P-glycoprotein (P-gp) efflux pumps, which are a major cause of multidrug resistance in cancer cells . By inhibiting these efflux pumps, these compounds can enhance the efficacy and retention of co-administered chemotherapeutic agents like doxorubicin . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c20-15-8-6-13(7-9-15)12-21-19(24)17-16(10-11-25-17)22-18(23)14-4-2-1-3-5-14/h1-11H,12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHPDRUXORZKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide (CAS No. 439120-52-2) is a compound of interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and detailed analyses.

  • Molecular Formula : C19H15ClN2O2S
  • Molecular Weight : 370.85 g/mol
  • InChI Key : [Specific InChI Key]

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

A study conducted on related thiophene derivatives demonstrated significant antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens. For instance, derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Active Against
This compoundTBDTBD
Derivative 7b0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that it could inhibit cell proliferation in various cancer cell lines, including those from lung and colon cancers. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis .

Cell LineIC50 (μM)Mechanism
NCI-H23 (Lung)TBDApoptosis
HCT-15 (Colon)TBDCell Cycle Arrest

Case Studies

  • Anticancer Efficacy : A study evaluating the cytotoxic effects of similar thiophene derivatives showed that compounds with structural similarities to this compound exhibited IC50 values that suggest potent anticancer activity . Further investigations into the specific pathways affected by these compounds could elucidate their mechanisms.
  • Antimicrobial Evaluation : Another research effort focused on synthesizing hybrid compounds that combined thiophene structures with other pharmacophores. The results indicated that these hybrids had enhanced antimicrobial properties compared to their parent compounds .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with cellular targets involved in apoptosis and inflammation pathways, potentially modulating signaling cascades associated with cancer progression and microbial resistance .

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following table summarizes key structural and molecular differences between the target compound and related thiophene carboxamides:

Compound Name Position 3 Substituent N-Substituent Molecular Formula Molecular Weight Key References
3-Benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide (Target) Benzamido (C₆H₅CONH-) (4-Chlorophenyl)methyl C₁₉H₁₄ClN₂O₂S ~397.85 -
N-[(4-Chlorophenyl)methyl]-3-(N-ethylbenzenesulfonamido)thiophene-2-carboxamide N-Ethylbenzenesulfonamido (4-Chlorophenyl)methyl C₂₀H₁₉ClN₂O₃S₂ 434.96
N-(2-Nitrophenyl)thiophene-2-carboxamide - 2-Nitrophenyl C₁₁H₈N₂O₃S 272.26
5-Acetyl-4-amino-N-(4-chlorophenyl)thiophene-3-carboxamide Acetyl, Amino 4-Chlorophenyl C₁₄H₁₂ClN₂O₂S 324.78
Rivaroxaban (5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide) Oxazolidinone-morpholine (5S)-Oxazolidinone-methyl C₁₉H₁₈ClN₃O₅S 435.88

Key Observations :

  • Substituent Effects: The benzamido group at position 3 in the target compound distinguishes it from sulfonamido (e.g., ) or nitro (e.g., ) derivatives.
  • N-Substituent : The (4-chlorophenyl)methyl group is shared with the compound in , suggesting shared synthetic strategies (e.g., alkylation of the carboxamide nitrogen with 4-chlorobenzyl chloride).
  • Its complex substituents (oxazolidinone, morpholine) highlight the role of heterocyclic moieties in target specificity.

Key Observations :

  • The target compound likely shares cyclization strategies with , where chloroacetone and triethylamine facilitate ring closure.
  • N-Alkylation with 4-chlorobenzyl halides is a common step for introducing the (4-chlorophenyl)methyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.